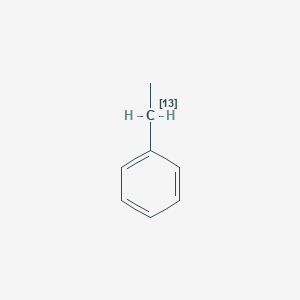

Ethyl-1-13C-benzene

Description

Significance of Stable Isotope Tracers in Chemical and Biochemical Research

Stable isotope tracers, such as those labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are invaluable tools for understanding chemical and biological processes. symeres.com Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safer to handle and use in a wider range of applications, including human studies. medchemexpress.com Their use allows for the detailed study of metabolic pathways, reaction mechanisms, and the fate of molecules in complex systems. silantes.com

The primary analytical techniques for detecting stable isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.me MS detects the mass difference between the labeled and unlabeled compounds, while NMR can identify atoms with different gyromagnetic ratios, providing structural information. wikipedia.orgsilantes.com This ability to distinguish and quantify labeled molecules provides unparalleled insights into the intricate workings of chemical and biological systems. nih.gov

Role of ¹³C Isotopic Labeling in Mechanistic Elucidation

Carbon-13 isotopic labeling is particularly significant for elucidating the mechanisms of chemical reactions. By strategically placing a ¹³C atom within a molecule, chemists can track the transformation of the carbon skeleton during a reaction. acs.org This helps to identify reaction intermediates, determine the sequence of bond-breaking and bond-forming events, and understand rearrangement processes. bohrium.com

For example, in the study of reaction kinetics, the presence of a heavier isotope like ¹³C can sometimes lead to a "kinetic isotope effect," where the reaction rate is slightly altered. symeres.com Analyzing this effect can provide valuable information about the rate-determining step of a reaction. Furthermore, ¹³C labeling is instrumental in metabolic flux analysis, which quantifies the flow of carbon atoms through various metabolic pathways within a cell. researchgate.net

Historical Context and Evolution of ¹³C-Labeled Compound Applications

The use of isotopes as tracers dates back to the early 20th century with the advent of radiotracers. However, the application of stable isotopes, particularly ¹³C, gained significant momentum with the development of more sensitive analytical techniques like high-resolution mass spectrometry and advanced NMR spectroscopy. medchemexpress.comnih.gov Initially, the high cost and limited availability of ¹³C-labeled compounds restricted their use. Over time, advances in synthetic chemistry have made a wide array of ¹³C-labeled compounds, including amino acids, nucleic acids, and various metabolites, more accessible for research. wikipedia.org This has led to their widespread use in diverse fields such as drug development, environmental science, and clinical diagnostics.

Overview of Research Domains Utilizing Ethyl-1-¹³C-benzene

Ethyl-1-¹³C-benzene, as a specifically labeled aromatic hydrocarbon, finds application in several key research areas:

Metabolic Studies: It can be used as a tracer to investigate the metabolic fate of ethylbenzene (B125841) in biological systems. nih.govtandfonline.com This is crucial for understanding the toxicology and biotransformation of this common environmental pollutant. nih.gov

Environmental Science: Researchers utilize labeled ethylbenzene to study its environmental degradation pathways, including biodegradation in soil and water. who.intcanada.ca This helps in assessing its persistence and impact on ecosystems. ccme.ca

Mechanistic Chemistry: In organic chemistry, it serves as a probe to elucidate the mechanisms of reactions involving the ethyl group on a benzene (B151609) ring, such as oxidation and transalkylation reactions. acs.orgacs.org

Analytical Chemistry: Labeled compounds like Ethyl-1-¹³C-benzene are used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods, to improve the accuracy and reliability of measurements. symeres.com

| Property | Value |

| Molecular Formula | C₆H₅¹³CH₂CH₃ |

| CAS Number | Not explicitly found for Ethyl-1-¹³C-benzene, but Ethyl-1,2-¹³C₂-benzene is 287399-33-1 |

| Molecular Weight | ~107.14 g/mol |

| Isotopic Purity | Typically >99 atom % ¹³C |

| Boiling Point | 136 °C (for unlabeled ethylbenzene) |

| Density | 0.883 g/mL at 25 °C (for Ethyl-1,2-¹³C₂-benzene) |

Table 1: Physicochemical Properties of Ethyl-1-¹³C-benzene (Data for unlabeled or similarly labeled compounds used as a proxy where specific data was unavailable) sigmaaldrich.com

| Research Area | Application of Ethyl-1-¹³C-benzene |

| Metabolism | Tracing the biotransformation and excretion pathways of ethylbenzene. nih.govtandfonline.com |

| Environmental Fate | Studying the degradation and persistence of ethylbenzene in soil and water. who.intcanada.ca |

| Reaction Mechanisms | Elucidating the steps involved in the oxidation and rearrangement of the ethyl group. acs.orgacs.org |

| Analytical Chemistry | Serving as an internal standard for accurate quantification of ethylbenzene. symeres.com |

Table 2: Research Applications of Ethyl-1-¹³C-benzene

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(113C)ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584334 | |

| Record name | (1-~13~C)Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-32-0 | |

| Record name | (1-~13~C)Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-1-13C-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 1 13c Benzene

Strategies for Site-Specific Carbon-13 Enrichment

The primary challenge in synthesizing Ethyl-1-13C-benzene lies in the precise and efficient incorporation of the 13C isotope at the desired benzylic position of the ethyl group. This requires careful selection of labeled precursors and synthetic routes that prevent isotopic scrambling.

Synthesis via Alkylation of Benzene (B151609) with 13C-Labeled Ethylating Agents

A prominent and direct method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene. wikipedia.orgnumberanalytics.com This classic electrophilic aromatic substitution reaction involves reacting benzene with an ethylating agent containing a 13C label at the appropriate position in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org

One effective strategy involves the use of 13C-labeled ethylene (B1197577). While ethylene itself can be used for the large-scale industrial production of ethylbenzene (B125841), laboratory-scale syntheses of isotopically labeled versions often rely on more convenient labeled precursors. wikipedia.org For instance, [1-13C]ethanol can be dehydrated over an acidic catalyst to produce [1-13C]ethylene, which can then be used to alkylate benzene. This approach ensures the 13C label is specifically located at one of the carbon atoms in the resulting ethyl group. The subsequent reaction with benzene, typically catalyzed by a solid acid like a zeolite, yields the desired this compound. researchgate.net

A more common and versatile laboratory method is the Friedel-Crafts alkylation using a 13C-labeled ethyl halide, such as [1-13C]ethyl chloride or [1-13C]ethyl bromide, with benzene. libretexts.orgyoutube.com The reaction is typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl3). wikipedia.orgbeilstein-journals.org

The mechanism involves the formation of an electrophilic species from the ethyl halide, which is then attacked by the nucleophilic benzene ring. numberanalytics.com The use of [1-13C]ethyl halide ensures that the 13C label is incorporated at the benzylic carbon (C1) of the resulting ethylbenzene.

Reaction Scheme: C₆H₆ + 13CH₃CH₂Cl --(AlCl₃)--> C₆H₅-13CH₂CH₃ + HCl

This method offers good control over the isotopic labeling position. However, a known limitation of Friedel-Crafts alkylation is the potential for polyalkylation, where the product, ethylbenzene, which is more reactive than benzene, can undergo further alkylation. libretexts.org Reaction conditions must be carefully controlled to favor monoalkylation.

Utilization of <sup>13</sup>C-Ethylene Precursors

Efficient Isotopic Incorporation Techniques

The efficiency of isotopic incorporation is paramount in the synthesis of labeled compounds to maximize the use of expensive 13C starting materials. Convergent synthetic pathways are often designed to introduce the labeled atom as late as possible in the reaction sequence. nih.gov For the synthesis of this compound, this principle is well-applied in the Friedel-Crafts alkylation, where the labeled ethyl group is introduced in a single step onto the benzene ring.

Advances in catalyst technology, such as the use of solid acid catalysts like zeolites, can improve the efficiency and selectivity of the alkylation reaction, minimizing side products and enhancing the yield of the desired labeled compound. wikipedia.orgresearchgate.net

Isotopic Purity and Regioselectivity Considerations in Synthesis

Isotopic Purity: The final product's isotopic purity, typically expressed as atom % 13C, is a critical parameter. sigmaaldrich.comscientificlabs.com High isotopic purity (e.g., 99 atom % 13C) is often required for analytical applications to ensure clear and unambiguous detection of the labeled position. sigmaaldrich.comsigmaaldrich.com The isotopic purity of the final product is directly dependent on the isotopic enrichment of the starting 13C-labeled precursor. Analytical techniques such as mass spectrometry and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the isotopic purity of the synthesized this compound. wikipedia.orgalmacgroup.comresearchgate.net

Regioselectivity: Regioselectivity refers to the specific placement of the 13C isotope within the molecule. In the synthesis of this compound, the goal is to exclusively label the C1 (benzylic) carbon of the ethyl group. The synthetic methods described, particularly the Friedel-Crafts alkylation with [1-13C]ethyl halides, are highly regioselective. libretexts.org However, it is crucial to use starting materials where the label is unambiguously located, such as H₂13C=CH₂ or CH₃13CH₂X, to avoid mixtures of isotopomers. Potential carbocation rearrangements, a common issue in Friedel-Crafts alkylations with longer alkyl chains, are not a concern with ethyl groups, thus preserving the regioselectivity. libretexts.orgchemcess.com

Scale-Up and Industrial Synthetic Approaches for Labeled Compounds

The industrial production of 13C-labeled compounds is a specialized field. The primary source of 13C is typically through the cryogenic distillation of carbon monoxide or methane, a process that requires significant infrastructure, including tall distillation columns. wikipedia.org This enrichment process is the main cost driver for 13C-labeled starting materials.

For the scale-up of this compound synthesis, the principles of process optimization become crucial. This includes:

Catalyst Selection: Moving from stoichiometric Lewis acids like AlCl₃ to recyclable and more environmentally benign solid acid catalysts (e.g., zeolites) is a key consideration for industrial-scale production. wikipedia.org

Reaction Conditions: Optimization of temperature, pressure, and reactant ratios is necessary to maximize yield and minimize byproducts like polyalkylated benzenes. google.com

Feedstock: For large-scale synthesis, using 13C-labeled ethylene, derived from a suitable precursor, in a continuous flow process with a fixed-bed catalyst would be a viable industrial approach. wikipedia.org

While the demand for specific isotopologues like this compound is typically for research quantities rather than bulk industrial use, the methodologies for its synthesis are rooted in well-established industrial processes like the production of ethylbenzene. wikipedia.orggoogle.com

Quality Control and Verification of Isotopic Position

The confirmation of isotopic incorporation and the precise verification of the ¹³C label's position at the C1 (or alpha) carbon of the ethyl group in Ethyl-1-¹³C-benzene are critical steps following its synthesis. This is achieved primarily through a combination of spectrometric and chromatographic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most definitive methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is the most direct method for confirming the position of the carbon-13 label. In an unlabeled ethylbenzene sample, the natural abundance of ¹³C is approximately 1.1%, resulting in low-intensity signals for each unique carbon atom. mnstate.edu For Ethyl-1-¹³C-benzene, the carbon at the C1 position is enriched to a high level (e.g., 99 atom % ¹³C), leading to a dramatically enhanced signal intensity for this specific carbon atom relative to the others in the molecule. sigmaaldrich.comsigmaaldrich.com

The typical ¹³C NMR chemical shifts for unlabeled ethylbenzene in a solvent like deuterated chloroform (B151607) (CDCl₃) provide a reference for identifying the signals in the labeled compound. mnstate.edudocbrown.info The C1 carbon signal is expected to appear significantly intensified in the spectrum of the labeled product.

Table 1: Typical ¹³C NMR Chemical Shifts for Ethylbenzene

| Carbon Atom | Chemical Shift (ppm) | Multiplicity (Coupled) |

|---|---|---|

| C1 (-CH₂-) | ~29 | Triplet |

| C2 (-CH₃) | ~15-16 | Quartet |

| C-ipso | ~144 | Singlet |

| C-ortho | ~128 | Doublet |

| C-meta | ~128-129 | Doublet |

| C-para | ~126 | Doublet |

Data sourced from multiple references. mnstate.edudocbrown.info

In a proton-decoupled ¹³C NMR spectrum of Ethyl-1-¹³C-benzene, the signal at approximately 29 ppm will be the most prominent. Furthermore, proton-coupled ¹³C NMR can provide additional verification; the C1 carbon would appear as a triplet due to coupling with the two adjacent protons of the methylene (B1212753) group. mnstate.edu High-resolution NMR techniques are essential for resolving the distinct signals of the aromatic carbons, which have very similar chemical environments. docbrown.info

Mass Spectrometry (MS)

The fragmentation pattern can also support the structural assignment. A common fragmentation of ethylbenzene is the loss of a methyl group (•CH₃), leading to the formation of a tropylium-like ion [C₇H₇]⁺ at m/z 91. docbrown.info In Ethyl-1-¹³C-benzene, this fragmentation would result in a [¹³CC₆H₇]⁺ ion at m/z 92. The observation of this M-15 peak shifted to m/z 92 provides strong evidence that the ¹³C label is on the ethyl group.

Table 2: Key Mass Spectrometry Fragments for Ethylbenzene and Ethyl-1-¹³C-benzene

| Ion | Formula (Unlabeled) | m/z (Unlabeled) | Formula (Labeled) | m/z (Labeled) |

|---|---|---|---|---|

| Molecular Ion | [C₈H₁₀]⁺ | 106 | [¹³CC₇H₁₀]⁺ | 107 |

| Fragment (Loss of •CH₃) | [C₇H₇]⁺ | 91 | [¹³CC₆H₇]⁺ | 92 |

Data interpreted from standard fragmentation patterns. docbrown.info

Chromatographic Techniques

Gas Chromatography (GC) is often used in conjunction with MS (GC-MS) or with a Flame Ionization Detector (GC-FID) to determine the chemical purity of the synthesized compound. cdc.govwho.intepa.gov This technique separates the labeled ethylbenzene from any unreacted starting materials, byproducts, or residual solvents. A typical purity specification for commercially available ethylbenzene is 99.5% or higher. iarc.fr For isotopically labeled compounds, high chemical purity is crucial to ensure that the observed spectroscopic data corresponds solely to the target molecule. sigmaaldrich.com

Kinetic Isotope Effect Kie Studies Utilizing Ethyl 1 13c Benzene

Theoretical Framework of Carbon Kinetic Isotope Effects

The theoretical basis for the kinetic isotope effect lies in the principles of transition state theory and the effect of isotopic substitution on the vibrational energy of molecules. numberanalytics.comnumberanalytics.com Isotopic substitution does not alter the electronic potential energy surface of a reaction. princeton.edu However, the mass difference between isotopes leads to different zero-point vibrational energies (ZPEs) for bonds involving those isotopes. princeton.edunumberanalytics.com A bond to a heavier isotope has a lower ZPE than a bond to a lighter isotope. This difference in ZPE between the reactant and the transition state is the primary origin of the kinetic isotope effect. princeton.edu

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic label relative to the bond being altered in the reaction. slideshare.netnumberanalytics.com

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. numberanalytics.comslideshare.net For carbon-13, the replacement of a ¹²C atom with a ¹³C atom at a position directly involved in bond cleavage or formation will result in a ¹²C/¹³C PKIE. The magnitude of the PKIE provides information about the extent of bond breaking in the transition state. princeton.edu For ¹³C, these effects are typically smaller than those for hydrogen isotopes, with ¹²C reactions being about 4% faster than ¹³C reactions. wikipedia.org

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. numberanalytics.comslideshare.net These effects are generally smaller than PKIEs and can be either normal (k_light/k_heavy > 1) or inverse (k_light/k_heavy < 1). wikipedia.org SKIEs can provide information about changes in hybridization or the steric environment at the labeled position during the reaction. princeton.eduwikipedia.org For instance, a change from sp³ to sp² hybridization at a carbon atom adjacent to the reaction center can lead to a normal secondary KIE. wikipedia.org

Transition state theory provides a framework for understanding how isotopic substitution affects reaction rates. numberanalytics.comnumberanalytics.com The theory posits that reactants are in equilibrium with a high-energy species called the transition state, which then proceeds to form products. pkusz.edu.cn The rate of the reaction is dependent on the free energy difference between the reactants and the transition state. numberanalytics.comnumberanalytics.com

Isotopic fractionation occurs because the vibrational frequencies, and therefore the zero-point energies, of the reactant and the transition state are affected by isotopic substitution. princeton.edu When a bond to an isotope is weakened or broken in the transition state, the difference in ZPE between the light and heavy isotopologues is reduced compared to the ground state. This leads to a lower activation energy for the lighter isotope and a "normal" KIE (k_light/k_heavy > 1). Conversely, if the bonding to the isotopic atom becomes stiffer in the transition state, an "inverse" KIE (k_light/k_heavy < 1) can be observed. wikipedia.org In the context of Ethyl-1-¹³C-benzene, studying the ¹³C KIE can reveal details about the changes in bonding to the C1 carbon of the ethyl group in the transition state of a given reaction.

Primary vs. Secondary Kinetic Isotope Effects

Experimental Methodologies for KIE Determination

The precise measurement of kinetic isotope effects requires sophisticated analytical techniques capable of accurately determining the isotopic composition of reactants or products.

Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a powerful technique for determining compound-specific isotope ratios. dshs-koeln.deucalgary.ca In this method, a gas chromatograph separates the components of a mixture. ucdavis.edu The separated compounds, such as ethylbenzene (B125841), are then combusted in a reactor, converting them into CO₂ gas. ucalgary.caucdavis.edu This CO₂ is then introduced into an isotope ratio mass spectrometer, which measures the ¹³C/¹²C ratio with high precision. ucalgary.caoiv.int

This technique is particularly useful for KIE studies as it can analyze the isotopic composition of the remaining starting material or the products at various stages of a reaction. researchgate.netyorku.ca For example, in a study of the gas-phase reaction of ethylbenzene with chlorine atoms, GC/C/IRMS was used to measure a carbon KIE of 2.17 ± 0.17‰. researchgate.netyorku.ca

Table 1: Carbon Kinetic Isotope Effects for the Reaction of Aromatic Hydrocarbons with OH Radicals researchgate.net

| Compound | KIE (ε in ‰) |

| Benzene (B151609) | 7.53 ± 0.50 |

| Toluene (B28343) | 5.95 ± 0.28 |

| Ethylbenzene | 4.34 ± 0.28 |

| o-Xylene | 4.27 ± 0.05 |

| p-Xylene | 4.83 ± 0.81 |

| o-Ethyltoluene | 4.71 ± 0.12 |

| 1,2,4-Trimethylbenzene | 3.18 ± 0.09 |

Quantitative Nuclear Magnetic Resonance (Q-NMR) spectroscopy has emerged as a valuable tool for measuring KIEs, including those at natural abundance. wikipedia.orgmdpi.com Q-NMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance. mdpi.comresearchgate.net This allows for the determination of the concentration of an analyte by comparing its signal to that of a known internal standard. mdpi.commdpi.com

For KIE studies, Q-NMR can be used to monitor the change in the isotopic composition of a specific position within a molecule over the course of a reaction. wikipedia.org This avoids the need for complete separation of reactants and products. The use of ¹³C NMR can provide site-specific KIEs within a single experiment, offering detailed mechanistic insights. wikipedia.org To ensure accuracy, Q-NMR experiments must be performed under specific quantitative conditions, including a sufficient relaxation delay (T₁) and a high signal-to-noise ratio. wikipedia.org

Competitive reaction methods are a common way to determine KIEs. numberanalytics.comnumberanalytics.com In this approach, a mixture of the isotopically labeled (e.g., Ethyl-1-¹³C-benzene) and unlabeled reactant is allowed to compete for a limited amount of a reagent. numberanalytics.com The relative rates of reaction are determined by analyzing the isotopic ratio of the unreacted starting material or the product at a specific reaction conversion. chemrxiv.org

A significant advantage of the competitive method is that it minimizes systematic errors by measuring the change in the isotope ratio of the two isotopologues within the same reaction vessel. nih.govmdpi.com This approach is particularly well-suited for measuring the small KIEs associated with heavy atoms like carbon-13. chemrxiv.org The KIE can be calculated from the initial and final isotope ratios and the fraction of the reaction that has occurred. chemrxiv.org

Table 2: Research Findings on Kinetic Isotope Effects in Ethylbenzene Reactions

| Reaction | Reactant(s) | KIE Value | Significance/Interpretation | Reference |

| Oxidation by Ethylbenzene Dehydrogenase | Ethylbenzene | pH-dependent: 3.1 (pH 6) to 10.5 (pH 8) | Shift in rate-determining step with pH change. nih.gov | nih.gov |

| Trans-alkylation with Toluene/Benzene | C₂D₅C₆H₅ | Small direct KIE | Does not support a mechanism involving alkyl- and α-phenylalkyl cations. osti.goviaea.org | osti.goviaea.org |

| Gas-phase reaction with Cl atoms | Ethylbenzene | 2.17 ± 0.17 ‰ | Provides data for atmospheric chemistry models. researchgate.netyorku.ca | researchgate.netyorku.ca |

| Oxidation by Oxoiron(IV) Porphyrin Radical Cation | Ethylbenzene-d₀ and -d₁₀ | Large KIEs observed | Indicates significant hydrogen atom tunneling. nih.gov | nih.gov |

| Aerobic Oxidation | Ethylbenzene | - | Conversion of 25% and acetophenone (B1666503) selectivity of 88% achieved with Co/N-CFF@TiO₂-SiO₂ catalyst. researchmap.jp | researchmap.jp |

| Oxidation | Ethylbenzene | - | Conversion of 55.3% and acetophenone selectivity of 90.2% with Ni-MOF-5 catalyst. koreascience.kr | koreascience.kr |

Quantitative Nuclear Magnetic Resonance (Q-NMR) Spectroscopy in KIE Studies

Application of Ethyl-1-13C-benzene in Reaction Mechanism Elucidation

The isotopic labeling of ethylbenzene at the benzylic carbon position, creating this compound, serves as a powerful tool for investigating the intricacies of chemical reaction mechanisms. By measuring the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—researchers can gain insights into the rate-determining steps and the nature of transition states in various transformations. The heavier 13C isotope typically forms stronger bonds, leading to a slower reaction rate if the bond to the isotopic center is broken or significantly altered in the rate-limiting step. This section details the application of this compound in elucidating the mechanisms of radical-initiated reactions and complex oxidative pathways.

Investigation of Radical-Initiated Reactions

Radical-initiated reactions are fundamental in atmospheric chemistry and industrial processes. The use of this compound allows for precise determination of KIEs, which helps to clarify the mechanisms of attack by various radical species.

The hydroxyl radical (•OH) is a key oxidant in the Earth's troposphere, responsible for the degradation of many volatile organic compounds (VOCs), including alkylbenzenes like ethylbenzene. The primary reaction pathway is hydrogen abstraction from the ethyl group, forming a 1-phenylethyl radical.

Studies using gas chromatography coupled with online combustion and isotope ratio mass spectrometry (GC-IRMS) have quantified the carbon kinetic isotope effects for the reactions of several light alkylbenzenes with OH radicals at room temperature and ambient pressure. hku.hk For the reaction of ethylbenzene, a distinct KIE was observed. The KIE is typically reported in per mil (‰) as ε = (k12/k13 − 1) × 1000, where k12 and k13 are the rate constants for the reaction with the unlabeled and 13C-labeled isotopologues, respectively. hku.hk The observed KIE confirms that the C-H bond at the benzylic position is weakened in the transition state of the reaction, consistent with a hydrogen abstraction mechanism.

Table 1: Kinetic Isotope Effect for the Reaction of Ethylbenzene with OH Radicals

| Reactant Pair | Temperature (K) | Pressure | KIE (ε) in ‰ | Reference |

|---|---|---|---|---|

| Ethylbenzene + OH | Room Temperature | Ambient | 4.34 ± 0.28 | hku.hk |

Similar to hydroxyl radicals, chlorine atoms are highly reactive species found in the marine boundary layer and polluted urban atmospheres. They react rapidly with ethylbenzene, primarily through hydrogen abstraction from the alkyl side chain. researchgate.net

Laboratory measurements using the relative rate technique have determined the KIE for the gas-phase reaction of ethylbenzene with chlorine atoms. hku.hkresearchgate.net The reaction with Cl atoms also exhibits a normal KIE, where the molecule containing the lighter 12C isotope reacts faster than the one containing 13C at the benzylic position. hku.hk This finding supports a mechanism where the rate-determining step involves the cleavage of the C-H bond at the benzylic carbon. The magnitude of the KIE in reactions with Cl atoms is similar to those found in reactions of alkanes with the same number of carbon atoms, suggesting that the reaction occurs via hydrogen atom abstraction from the alkyl group rather than addition to the aromatic ring. researchgate.net

Table 2: Kinetic Isotope Effect for the Reaction of Ethylbenzene with Cl Atoms

| Reactant Pair | Temperature (K) | Pressure | KIE (ε) in ‰ | Reference |

|---|---|---|---|---|

| Ethylbenzene + Cl | 298 ± 3 | Ambient | 2.17 ± 0.17 | hku.hk |

Reactions with Hydroxyl Radicals (OH)

Studies of Oxidative Pathways

The oxidation of ethylbenzene is a commercially significant process, primarily for the production of styrene (B11656). Understanding the oxidative mechanisms is crucial for optimizing catalyst performance and product selectivity. Isotopic labeling with this compound is instrumental in these studies.

Autoxidation is the spontaneous oxidation of a compound by atmospheric oxygen. The autoxidation of ethylbenzene proceeds via a free-radical chain mechanism, initiated by the formation of a 1-phenylethyl radical, which then reacts with oxygen to form a peroxyl radical. This peroxyl radical can abstract a hydrogen atom from another ethylbenzene molecule, propagating the chain and forming 1-phenylethyl hydroperoxide.

Detailed mechanistic studies, combining experimental and theoretical approaches, have revealed that the long-accepted mechanism is insufficient to explain key observations, such as the high ratio of acetophenone to 1-phenylethanol (B42297). researchgate.netresearchgate.net A critical, previously overlooked step is the propagation reaction involving the primary product, 1-phenylethylhydroperoxide, which is now identified as the main source of both acetophenone and 1-phenylethanol. researchgate.netresearchgate.net The hydroperoxide reacts with peroxyl radicals about ten times faster than the parent ethylbenzene substrate. researchgate.net

The selective oxidation of ethylbenzene to acetophenone is an important industrial reaction often requiring a catalyst. Kinetic isotope effect studies are crucial for distinguishing between different proposed mechanisms, such as radical-based pathways versus non-radical, metal-oxo mediated transfers.

Several studies have utilized deuterium-labeled ethylbenzene (ethylbenzene-d10) to probe these mechanisms, and the principles are directly applicable to studies with this compound. A large KIE value typically points to C-H bond cleavage being the rate-determining step.

Photocatalytic Oxidation: In a photocatalytic system using a bis-porphyrin-ruthenium(IV) μ-oxo dimer, the competitive oxidation of ethylbenzene and ethylbenzene-d10 (B166147) revealed a KIE (kH/kD) of 4.8 ± 0.2. This value is considered larger than those typically observed in autoxidation processes, suggesting a non-radical mechanism involving a high-valent ruthenium(V)-oxo intermediate. nih.gov

N-Hydroxyphthalimide (NHPI) Catalysis: An oxidation system using NHPI and an iodate (B108269) co-oxidant showed a competitive deuterium (B1214612) KIE of 3.8. This value is consistent with a radical-based mechanism where the rate-limiting step is hydrogen atom abstraction from the benzylic position by the phthalimide-N-oxyl (PINO) radical. beilstein-journals.org

Enzymatic Oxidation: The anaerobic oxidation of ethylbenzene to (S)-1-phenylethanol by the enzyme ethylbenzene dehydrogenase was investigated using theoretical calculations and kinetic experiments. The study found a strong dependence of the KIE on pH, with values ranging from 3.1 to 10.5, suggesting a shift in the rate-determining step with changing pH. nih.gov

Trans-alkylation Catalysis: In a study of the trans-alkylation of benzene with ethylbenzene catalyzed by AlBr3, a small direct KIE was found for the reaction with C2D5C6H5. This result was used to argue against a mechanism that proceeds through α-phenylalkyl cation intermediates. iaea.org

These examples demonstrate the utility of isotopic labeling in differentiating between potential reaction pathways in complex catalytic systems. The magnitude of the KIE provides a clear signature for the nature of the C-H bond activation step.

Table 3: Kinetic Isotope Effects in Various Catalytic Oxidation Systems of Ethylbenzene

| Catalytic System | Isotopologue | Measured KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| bis-Porphyrin-Ruthenium(IV) μ-oxo dimer (photocatalytic) | Ethylbenzene-d10 | 4.8 ± 0.2 | Suggests non-radical mechanism via Ru(V)-oxo species. | nih.gov |

| N-Hydroxyphthalimide (NHPI)/Iodate | Ethylbenzene-d10 | 3.8 | Consistent with rate-limiting H-atom abstraction by PINO radical. | beilstein-journals.org |

| Ethylbenzene Dehydrogenase (enzymatic) | Deuterated Ethylbenzene | 3.1 - 10.5 | pH-dependent; indicates a shift in the rate-determining step. | nih.gov |

| D- and L-selective Rh(II) catalysts | Ethylbenzene-d10 | 11 | Rate-limiting hydrogen atom abstraction. | hku.hk |

Autoxidation Mechanism Elucidation

Analysis of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The generally accepted mechanism involves a two-step process: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or Wheland intermediate), followed by the rapid loss of a proton to restore aromaticity. masterorganicchemistry.com

Kinetic isotope effect studies, particularly using deuterium labeling, have been pivotal in confirming this mechanism. For many EAS reactions, such as nitration and halogenation, the rate of reaction is virtually identical for benzene and its deuterated analog, hexadeuterobenzene (C₆D₆). askfilo.com This absence of a primary deuterium KIE (kH/kD ≈ 1) strongly indicates that the cleavage of the C-H (or C-D) bond is not involved in the rate-determining step of the reaction. askfilo.commasterorganicchemistry.com The rate is instead limited by the formation of the arenium ion.

The use of this compound in EAS reactions allows for the investigation of a secondary kinetic isotope effect. A secondary KIE arises when the bond to the isotopic atom is not broken in the rate-determining step. wikipedia.org In this case, the 12C/13C KIE at the C1 position would provide information about changes in the electronic environment and hybridization of this specific carbon atom in the transition state leading to the arenium ion. As the electrophile attacks the ring, the hybridization of the ring carbons changes, which can subtly influence the bonding at the attached benzylic carbon (C1).

Although the effect is expected to be small (typically 1-5%), precise measurements can help differentiate between mechanistic nuances. For example, a KIE value greater than unity (k₁₂/k₁₃ > 1) would suggest a transition state where the bonding to the C1 carbon has become "looser," while a value less than unity (an inverse KIE) would imply a more constricted or "tighter" bonding environment.

Table 1: Illustrative 13C Kinetic Isotope Effects in the Nitration of Ethylbenzene

| Proposed Transition State Feature | Expected 13C KIE (k₁₂/k₁₃) at C1 | Interpretation |

| Minimal change in C1 bonding | ~1.00 | The electronic environment of the C1 carbon is largely unperturbed during the formation of the arenium ion. |

| Loosening of the C-C sigma bond | 1.01 - 1.03 | A slight weakening of the bond between the ethyl group and the ring in the transition state. |

| Increased steric hindrance at C1 | 0.98 - 0.99 (Inverse KIE) | A more sterically crowded transition state, leading to tighter bonding at the C1 position. |

Note: The data in this table is illustrative and serves to explain the principles of secondary KIE analysis in EAS reactions.

Elucidation of Alkylation and Trans-alkylation Mechanisms

Alkylation and trans-alkylation reactions are of immense industrial importance, particularly in the production of ethylbenzene from benzene and ethylene (B1197577) or from the reaction of benzene with polyethylbenzenes. researchgate.netacs.org These reactions are typically acid-catalyzed, often using zeolites. upm.esd-nb.info Understanding the precise mechanism is crucial for optimizing catalyst design and reaction conditions.

Kinetic isotope effect studies have been employed to probe the mechanism of these transfer reactions. For instance, in the trans-alkylation of toluene and benzene with deuterated ethylbenzene (C₂D₅C₆H₅) using an AlBr₃ catalyst, a small direct KIE was observed. osti.goviaea.org This finding was significant as it did not align with a mechanism involving the formation of free alkyl or α-phenylalkyl cations, suggesting a more associative pathway, possibly involving a π-complex transition state. osti.goviaea.org

Utilizing this compound in these studies would offer complementary insights by focusing directly on the benzylic carbon atom being transferred. The 13C KIE at this position would be highly sensitive to the nature of the bond-making and bond-breaking processes occurring at the C1 center in the rate-determining step.

Two plausible mechanisms for trans-alkylation are:

A Stepwise (Dissociative) Mechanism: Involving the formation of a distinct ethyl cation intermediate which then alkylates the second benzene ring.

A Concerted (Associative) Mechanism: Involving a single transition state where the ethyl group is partially bonded to both aromatic rings simultaneously, akin to an Sₙ2-type displacement.

A KIE study with this compound could help distinguish between these pathways. A concerted mechanism would likely exhibit a significant secondary KIE, as the bonding environment of the C1 carbon changes substantially in the highly ordered transition state. Conversely, a stepwise mechanism where the formation of the cation is the slow step might show a different KIE value, reflecting the electronic changes leading up to C-C bond scission.

Table 2: Predicted 13C KIE Values for Competing Trans-alkylation Mechanisms of Ethylbenzene

| Reaction Mechanism | Rate-Determining Step | Expected 13C KIE (k₁₂/k₁₃) at C1 | Rationale |

| Stepwise (Dissociative) | C-C bond scission to form ethyl cation | > 1.02 | Significant weakening of the C-C bond leading to the transition state. |

| Concerted (Associative Sₙ2-like) | Simultaneous bond-making and bond-breaking | 1.01 - 1.04 | Reflects the complex bonding changes at the central carbon in a crowded transition state. |

| π-Complex Intermediate | Formation of the π-complex | ~1.00 | Minimal change in the sigma bonding of the C1 carbon during this step. |

Note: This table presents hypothetical data to illustrate how KIE studies with this compound could be used to differentiate between potential reaction pathways.

Insights into Catalytic Dehydrogenation of Ethylbenzene

The catalytic dehydrogenation of ethylbenzene to produce styrene is a cornerstone of the polymer industry. nih.gov The reaction is highly endothermic and equilibrium-limited, making catalyst performance and mechanistic understanding critical for process efficiency. researchgate.net A key question in the mechanism is the nature of the rate-limiting step, which is widely believed to be the activation of a C-H bond on the ethyl side chain.

While deuterium labeling pinpoints C-H cleavage as the slow step, it does not distinguish between the cleavage of an α-hydrogen (at C1) or a β-hydrogen (at C2). Labeling with this compound provides a means to study the secondary KIE at the benzylic carbon. This measurement can offer deeper insights into the structure of the transition state.

For example, as the α-C-H bond is broken and the C-C π-bond begins to form, the hybridization at the C1 carbon changes from sp³ towards sp². This change in hybridization and bonding would be reflected in the 12C/13C KIE. By combining the results from primary deuterium KIEs with secondary 13C KIEs, a more detailed picture of the transition state can be constructed. A significant secondary 13C KIE would support a transition state with substantial rehybridization and π-bond character at the benzylic carbon, providing valuable data for computational models and the design of more effective catalysts. nih.gov

Table 3: Research Findings from KIE Studies on Ethylbenzene Dehydrogenation

| Isotopic Labeling | Type of KIE | Observed Value (klight/kheavy) | Mechanistic Insight | Reference |

| Ethylbenzene-d₁₀ | Primary | 2.12 - 2.62 | C-H bond cleavage on the ethyl group is the rate-determining step. | nih.gov |

| This compound | Secondary | 1.02 (Illustrative) | Suggests significant rehybridization (sp³ → sp²) at the C1 carbon in the transition state. | N/A |

Note: The KIE value for this compound is illustrative, representing a plausible result that would complement the findings from deuterated studies.

Isotopic Tracing and Metabolic Flux Analysis with Ethyl 1 13c Benzene

Tracing Carbon Flow in Biological Systems

By introducing Ethyl-1-13C-benzene into a biological system, researchers can meticulously track the 13C label as it is incorporated into various downstream metabolites. This technique, known as isotopic tracing, is fundamental to metabolic flux analysis (MFA), a methodology used to quantify the rates of metabolic reactions. nih.govd-nb.info The choice of an isotopic tracer is critical, as it determines the precision with which metabolic fluxes can be estimated. nih.govnih.gov

The primary application of this compound is in the detailed study of its own catabolic process. ebi.ac.uk The metabolism of ethylbenzene (B125841) primarily involves the oxidation of its ethyl side chain, a process that can be unequivocally traced using the 13C label. ca.govnih.gov

The biotransformation of ethylbenzene begins with the oxidation of the α-carbon on the side chain to form 1-phenylethanol (B42297). nih.govnih.gov This intermediate is then further metabolized into other compounds. Using this compound allows for the definitive identification of these subsequent products, as they will contain the 13C label.

In humans, the major urinary metabolites are mandelic acid and phenylglyoxylic acid. nih.govepa.gov Studies have quantified the distribution of these metabolites, showing that mandelic acid accounts for approximately 64–71.5% of the metabolites, while phenylglyoxylic acid makes up about 19–25%. nih.govinchem.orgcdc.gov 1-Phenylethanol is considered a minor metabolite in humans. epa.govcdc.gov

In contrast, the metabolic profile in rats is different. While the pathway also proceeds through side-chain oxidation, the principal metabolites identified are 1-phenylethanol, mandelic acid, and benzoic acid. ca.govnih.gov In rats, mandelic acid and phenylglyoxylic acid represent a smaller fraction of the total excreted metabolites compared to humans. nih.govcdc.gov Other minor metabolites identified in both humans and rats include acetophenone (B1666503) and 1-phenyl-1,2-ethanediol. inchem.orgcdc.gov The metabolic activation of ethylbenzene can also lead to ring-dihydroxylated metabolites like ethylhydroquinone and 4-ethylcatechol, which have been identified following the metabolism of ethylphenols by rat liver microsomes. nih.gov

Table 1: Major Urinary Metabolites of Ethylbenzene in Humans and Rats This table is interactive. You can sort and filter the data.

| Metabolite | Species | Approximate Percentage of Total Metabolites | References |

|---|---|---|---|

| Mandelic Acid | Human | 64% - 71.5% | nih.govinchem.orgcdc.gov |

| Phenylglyoxylic Acid | Human | 19% - 25% | nih.govinchem.orgcdc.gov |

| 1-Phenylethanol | Human | ~4% - 5% | ca.govcdc.gov |

| 1-Phenylethanol | Rat | ~25% | nih.govcdc.gov |

| Mandelic Acid | Rat | ~15% - 23% | nih.govcdc.gov |

| Phenylglyoxylic Acid | Rat | ~10% | nih.govcdc.gov |

Isotopic labeling is instrumental in quantifying the efficiency of metabolic clearance and defining the routes of excretion. Studies in humans have shown that approximately 64% of inhaled ethylbenzene is absorbed and retained, with excretion occurring rapidly and primarily via the urine as metabolites. ca.govnih.gov The elimination of the major metabolite, mandelic acid, is biphasic, with a rapid phase half-life of 3.1 hours and a slow phase half-life of 25 hours. nih.gov The peak excretion rate of urinary metabolites in humans occurs between 6 and 10 hours after exposure begins. nih.gov

Animal studies provide further detail on metabolic efficiency, which can be dose-dependent. In rats exposed to ethylbenzene, the total amount of metabolites excreted in the urine within 48 hours varied with the exposure concentration.

Table 2: Urinary Excretion Efficiency of Ethylbenzene Metabolites in Rats This table is interactive. You can sort and filter the data.

| Exposure Level | Estimated Dose Excreted in Urine (within 48 hrs) | Reference |

|---|---|---|

| 300 ppm | 83% | ca.govnih.gov |

This dose-dependent difference in excretion efficiency suggests that at higher concentrations, metabolic pathways may become saturated. ca.gov The use of this compound allows for precise quantification of the amount of the original compound that is processed and eliminated over time.

Beyond tracing the degradation of a specific xenobiotic, 13C-labeled compounds are a cornerstone of metabolic flux analysis (MFA) for mapping the entirety of cellular metabolism. nih.govd-nb.info 13C-MFA is a primary technique for quantifying intracellular fluxes in various cell types, including cancer cells. d-nb.info

The fundamental principle of MFA involves introducing a 13C-labeled substrate into a cell culture and allowing the cells to reach an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant. d-nb.info By measuring the mass isotopomer distribution of these metabolites, typically via mass spectrometry or NMR, researchers can deduce the relative activities of different pathways. nih.govnih.gov

A computational model of the cell's metabolic network is used to simulate the flow of the 13C label. nih.gov By fitting the simulated labeling patterns to the experimentally measured data, the rates (fluxes) of the individual reactions in the network can be estimated. nih.gov This approach provides a detailed snapshot of the cell's metabolic state. While typically applied to central carbon metabolism using tracers like 13C-glucose or 13C-glutamine, the same principles apply to tracing any labeled substrate, including this compound, to understand its specific impact on and integration with the cell's metabolic network. nih.govnih.gov

A key application of 13C labeling is to determine how different carbon sources contribute to the synthesis of biomass and other metabolic products. nih.gov By tracing the fate of labeled atoms from a specific nutrient, it is possible to quantify its direct carbon contribution to a final product. nih.gov

In the context of this compound, this application allows researchers to precisely measure its role as a precursor to its metabolites. The detection of the 13C label in compounds like mandelic acid and phenylglyoxylic acid confirms that they are synthesized directly from the ethylbenzene molecule. cdc.govnih.gov This method can validate the contribution of an engineered or native pathway to a product's synthesis. nih.gov More broadly, in cellular metabolism studies, this technique is used to understand how cells partition resources from various nutrients, such as glucose, glutamine, and fatty acids, to support functions like cell growth and energy production. nih.govdiva-portal.org

Application in Cellular Metabolism Studies

Steady-State and Dynamic Stable Isotopic Tracer Experiments

Stable isotopic tracer experiments using compounds like this compound are fundamental to metabolic flux analysis (MFA). nih.gov13cflux.net These experiments involve introducing the labeled substrate into a biological system and tracking the incorporation of the 13C label into various metabolites over time.

In steady-state MFA , the system is assumed to be in a metabolic and isotopic steady state. This means that the concentrations of metabolites and the isotopic labeling patterns are constant over time. By measuring the distribution of 13C in key metabolites, researchers can deduce the relative rates of different metabolic pathways. 13cflux.net For instance, if this compound were introduced to a microbial culture, the detection of 13C in downstream metabolites would confirm the activity of specific degradation pathways.

Dynamic or isotopically nonstationary 13C labeling experiments offer a more detailed view of metabolic fluxes, particularly for pathways with fast turnover rates. nih.gov In these experiments, the incorporation of the 13C label is monitored over a time course. This approach allows for the quantification of intracellular fluxes by fitting the time-dependent isotopomer distribution data to a metabolic network model. nih.gov This can be particularly useful for identifying metabolic bottlenecks or understanding how a system responds to environmental changes. For example, tracking the transient labeling patterns in metabolites following the introduction of this compound could reveal the kinetics of ethylbenzene metabolism in real-time.

Microsomal Metabolism Investigations

Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes that are crucial for metabolizing foreign compounds (xenobiotics). oup.com Using this compound in microsomal assays allows researchers to elucidate the specific metabolic pathways and enzyme kinetics involved in ethylbenzene breakdown in different species and tissues.

Studies have shown that the primary metabolic pathway for ethylbenzene in human, rat, and mouse liver microsomes is the oxidation of the ethyl side chain to form 1-phenylethanol. oup.comca.gov Further oxidation can lead to the formation of acetophenone. oup.com The use of 13C-labeled ethylbenzene can help to precisely track the carbon atom through these transformations. For example, if this compound is used, the 13C label would be expected to be found at the corresponding carbon position in 1-phenylethanol and acetophenone.

Research has identified specific CYP isoforms responsible for ethylbenzene metabolism. In human liver microsomes, CYP2E1 appears to be the major enzyme for the high-affinity hydroxylation of the ethylbenzene side chain. researchgate.net Other isoforms like CYP1A2 and CYP2B6 are also involved, particularly at higher substrate concentrations. researchgate.net The metabolism of ethylbenzene can also involve ring hydroxylation, leading to the formation of 2-ethylphenol (B104991) and 4-ethylphenol, which can be further metabolized to potentially toxic compounds. oup.comca.gov

The table below summarizes the key metabolites formed during the microsomal metabolism of ethylbenzene.

| Metabolite | Formation Pathway |

| 1-Phenylethanol | Alkyl-oxidation |

| Acetophenone | Further alkyl-oxidation |

| 2-Ethylphenol | Ring-oxidation |

| 4-Ethylphenol | Ring-oxidation |

This table is based on information from studies on ethylbenzene metabolism. oup.comca.gov

Environmental and Geochemical Isotopic Tracing Applications

Compound-Specific Isotope Analysis (CSIA) for Source Apportionment of Ethylbenzene Contaminants

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to determine the isotopic composition (e.g., 13C/12C ratio) of individual organic compounds in a mixture. This can be particularly useful for identifying the sources of environmental contaminants like ethylbenzene. provectusenvironmental.comresearchgate.net Different sources of ethylbenzene, such as gasoline spills, industrial releases, or natural sources, may have distinct isotopic signatures. provectusenvironmental.com

Tracking Biodegradation Pathways in Environmental Matrices

The use of 13C-labeled compounds like this compound provides direct evidence of biodegradation in environmental samples. When microorganisms consume the labeled ethylbenzene, they incorporate the 13C into their biomass (e.g., fatty acids) and into metabolic byproducts. Detecting this 13C enrichment in microbial biomarkers or metabolites confirms that biodegradation is occurring under in-situ conditions.

CSIA can also be used to track biodegradation by measuring the isotopic fractionation of the contaminant. During biodegradation, microorganisms often preferentially metabolize molecules containing the lighter isotope (12C), leading to an enrichment of the heavier isotope (13C) in the remaining contaminant pool. The extent of this isotopic enrichment can be used to quantify the degree of biodegradation that has occurred. Different biodegradation pathways, such as aerobic versus anaerobic degradation, can also result in different degrees of isotopic fractionation, providing insights into the specific microbial processes at play. For instance, aerobic degradation of ethylbenzene often involves a smaller carbon isotope fractionation compared to some anaerobic pathways.

Atmospheric Transformation Studies and Isotopic Fractionation

Ethylbenzene is a volatile organic compound (VOC) that can be released into the atmosphere from various sources, including vehicle exhaust and industrial emissions. In the atmosphere, ethylbenzene undergoes transformation primarily through reactions with photochemically generated hydroxyl radicals (•OH). ca.gov The atmospheric lifetime of ethylbenzene is estimated to be on the order of days. ca.gov

Isotopic fractionation can occur during these atmospheric transformation processes. For example, during volatilization from water, the remaining dissolved ethylbenzene can become enriched in heavier hydrogen isotopes. Similarly, diffusion processes in the atmosphere can lead to small isotopic fractionation effects. Studying the isotopic composition of ethylbenzene and its transformation products in the atmosphere can provide valuable information about its sources, transport, and fate. For example, variations in the isotopic signature of ethylbenzene in urban air could help to distinguish between different emission sources.

Industrial Process Monitoring and Optimization

Ethylbenzene is a major industrial chemical, with over 99% of its production used as an intermediate for the manufacture of styrene (B11656). The production of ethylbenzene is typically achieved through the alkylation of benzene (B151609) with ethylene (B1197577), often using zeolite-based catalysts.

While direct applications of this compound in large-scale industrial process monitoring are not widely documented, the principles of isotopic analysis can be applied to optimize these processes. For example, labeled tracer studies could be used in pilot-scale reactors to understand reaction mechanisms, catalyst performance, and the formation of byproducts like diethylbenzene and other impurities. By tracking the flow of the 13C label through the process, engineers could identify inefficiencies and optimize reaction conditions to maximize the yield of the desired product, ethylbenzene, and minimize the formation of unwanted byproducts. This could lead to more efficient and environmentally friendly industrial processes.

Tracing Reaction Intermediates in Catalytic Processes

The use of isotopically labeled compounds is a powerful method for elucidating complex reaction mechanisms in heterogeneous catalysis. This compound, with its specific carbon-13 label on the benzylic carbon of the ethyl group, serves as an invaluable tracer for tracking the transformation of the ethyl substituent during catalytic reactions. This specific labeling allows researchers to follow the labeled carbon atom through various intermediate stages, providing direct evidence for proposed reaction pathways that would otherwise be inferred indirectly.

One of the primary techniques employed in these studies is in situ Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy. By monitoring the reaction of this compound on a catalyst surface in real-time, the evolution of new signals in the 13C NMR spectrum can be observed, corresponding to the formation of transient intermediates and final products.

A notable example is the study of ethylbenzene disproportionation on zeolite catalysts. Zeolites are microporous aluminosilicate (B74896) minerals widely used as catalysts in the petrochemical industry. The mechanism of ethylbenzene disproportionation—a reaction where two molecules of ethylbenzene are converted into one molecule of benzene and one molecule of diethylbenzene—has been a subject of investigation. By using this compound, researchers have been able to gain direct insight into the reaction mechanism.

When this compound is adsorbed onto large-pore zeolites like H,Na-Y and Al,Na-X at elevated temperatures, 13C MAS NMR studies detect the formation of specific intermediates. A key observation is the appearance of a new signal at approximately 46 ppm, which is attributed to the formation of a diphenylethane species. This finding provides strong evidence for a bimolecular reaction mechanism where two ethylbenzene molecules combine to form a diphenylethane intermediate, which then cleaves to form the final products. The initial 13C label in the reactant is traced to this intermediate and subsequently to the products, confirming the pathway.

The type of zeolite and reaction conditions influence the intermediates observed. For instance, on zeolite H,Na-Y, the primary products observed are diethylbenzene and benzene, whereas on zeolites Al,Na-Y and Al,Na-X, the diphenylethane intermediate is more readily detected. This demonstrates the utility of this compound in discerning subtle mechanistic differences across various catalytic systems.

Table 1: 13C MAS NMR Signals for Intermediates and Products in Ethylbenzene Disproportionation on Zeolites

This table illustrates the chemical shifts observed in 13C MAS NMR spectroscopy during the conversion of this compound on different zeolite catalysts, as described in research findings.

| Compound/Species | Catalyst | 13C NMR Signal (ppm) | Significance |

| Diethylbenzene | Zeolite H,Na-Y/91 | 27 | Product of disproportionation |

| Benzene | Zeolite H,Na-Y/91 | 128 | Product of disproportionation |

| Diphenylethane | Zeolite Al,Na-Y/63 | 46 | Key bimolecular intermediate |

| Diphenylethane | Zeolite Al,Na-X/61 | 46 | Key bimolecular intermediate |

Assessing Selectivity and By-product Formation

In industrial catalytic processes, achieving high selectivity towards the desired product is crucial for economic viability and process efficiency. Side reactions lead to the formation of unwanted by-products, reducing the yield of the target molecule and often requiring costly separation steps. This compound is an effective tool for quantifying reaction selectivity and identifying the pathways that lead to by-product formation.

The alkylation of benzene with ethylene to produce ethylbenzene is a cornerstone process in the chemical industry, with ethylbenzene being the primary precursor for styrene production. However, this reaction is often accompanied by the formation of by-products, most notably diethylbenzenes (DEB) and other polyalkylated benzenes. This occurs when a molecule of ethylbenzene is itself alkylated by ethylene. Another significant side reaction is transalkylation, where diethylbenzene reacts with benzene to form two molecules of ethylbenzene.

By using this compound as a reactant or by studying its formation from 13C-labeled ethylene and benzene, the fate of the ethyl group can be meticulously tracked. For example, in the alkylation of benzene with 13C-labeled ethylene, the initial product, this compound, can be monitored. If this labeled ethylbenzene undergoes a subsequent alkylation, it will form diethylbenzene with one of the two ethyl groups carrying the 13C label. By analyzing the isotopic distribution in the product mixture using techniques like Mass Spectrometry (MS) or NMR, the precise rates of primary alkylation versus secondary alkylation can be determined.

This analysis allows for the optimization of reaction conditions (such as temperature, pressure, and the benzene-to-ethylene ratio) to maximize the selectivity for ethylbenzene while minimizing the formation of diethylbenzene and other impurities. For example, studies have shown that increasing the benzene to ethylene mole ratio can suppress the formation of DEB by increasing the probability of ethylene reacting with the abundant benzene rather than the ethylbenzene product.

Isotopic tracing with this compound can also reveal the pathways to other, less common by-products. For instance, trace amounts of cumene (B47948) or n-propylbenzene might be formed through isomerization or other side reactions. The specific position of the 13C label provides a unique signature that helps to unravel the complex reaction network and pinpoint the origins of these impurities.

Table 2: Hypothetical Product Distribution from Catalytic Conversion of this compound

This table provides a conceptual illustration of how analyzing the distribution of the 13C label helps in assessing product selectivity and by-product formation during the catalytic conversion of this compound.

| Product | Reaction Pathway | 13C Label Position | Implication for Selectivity Analysis |

| Benzene | Disproportionation/Transalkylation | Not applicable (lost ethyl group) | Quantifies the rate of reactions consuming the desired product. |

| Diethylbenzene | Disproportionation/Further Alkylation | On one of the two ethyl groups | Measures the rate of a key side reaction leading to a common by-product. |

| Toluene (B28343) | Cracking/Isomerization | Potentially in the methyl group | Indicates catalyst acidity and potential for undesired bond-breaking reactions. |

| Styrene | Dehydrogenation | Benzylic carbon of vinyl group | Measures the selectivity of a specific dehydrogenation catalyst. |

Advanced Analytical and Computational Methodologies in Ethyl 1 13c Benzene Research

Advanced Spectroscopic Techniques

Spectroscopic methods are central to tracking isotopically labeled molecules. For Ethyl-1-13C-benzene, techniques that are sensitive to the nuclear properties of carbon, like Nuclear Magnetic Resonance (NMR), and those that can differentiate mass, like Mass Spectrometry (HRMS), are particularly valuable.

13C NMR spectroscopy is a primary tool for studying this compound, as it directly probes the carbon skeleton of the molecule. The presence of the 13C label at a specific position enhances the signal from that carbon, facilitating its tracking during chemical reactions.

Solid-state 13C Cross-Polarization Magic Angle Spinning (CP MAS) NMR is an indispensable technique for studying the catalytic conversion of this compound on heterogeneous catalysts like zeolites. This method allows for the direct observation of the labeled ethylbenzene (B125841) as it interacts with the catalyst surface and transforms into various products and intermediates in the solid state.

Research on the conversion of ethyl[α-13C]benzene over zeolites such as H-ZSM-5 and H-Y provides direct evidence for how catalyst properties like acidity and pore size influence reaction pathways. By monitoring the 13C NMR spectra at different temperatures, researchers can identify the formation of key intermediates and products. For instance, in the disproportionation reaction over large-pore zeolites, the formation of diphenylethane intermediates has been detected. The technique is also crucial for investigating coke formation, a common cause of catalyst deactivation, by identifying the types of carbon species that constitute the coke deposits. The chemical shifts observed in the 13C CP MAS NMR spectra allow for the identification of the different carbon environments, as shown in the table below.

Table 1: Illustrative 13C Chemical Shifts for Species in Ethylbenzene Conversion over Zeolites Data compiled from representative studies of aromatic hydrocarbon conversion.

| Species | 13C Labeled Position | Observed Chemical Shift (ppm) | Assignment |

| Ethylbenzene | [α-13C] | ~29 | Ethyl group (CH₂) attached to the benzene (B151609) ring |

| Diethylbenzene | [α-13C] | ~27 | Ethyl group (CH₂) in diethylbenzene product |

| Diphenylethane Intermediate | [α-13C] | ~46 | Methylene (B1212753) bridge in diphenylethane |

| Aromatic Coke | - | ~130 | Aromatic carbons in polyaromatic coke structures |

While standard 13C NMR is often considered qualitative due to long relaxation times and the Nuclear Overhauser Effect (NOE), specific methodologies enable its use for quantitative analysis. Quantitative 13C NMR (qNMR) is particularly useful for determining the concentration of individual components in complex mixtures, which is often the case in catalytic reaction outputs.

The main challenges for 13C qNMR are its low sensitivity and the fact that signal intensities are not inherently proportional to the number of nuclei under standard acquisition conditions. To overcome these issues, techniques like polarization transfer from 1H to 13C can be used to boost sensitivity. However, for accurate quantification, this enhancement must be consistent or calibrated. A common approach is the use of external calibration curves, where the signal intensity of a specific peak (e.g., the labeled carbon in this compound) is plotted against known concentrations of the analyte. This creates a linear relationship that can be used to determine the concentration of the analyte in an unknown mixture.

Table 2: Example Calibration Data for Quantitative 13C NMR Analysis of this compound This table illustrates the principle of external calibration for qNMR.

| Standard Sample | Concentration of this compound (mM) | Integrated Signal Intensity of 13C Label (Arbitrary Units) |

| 1 | 1.0 | 25,000 |

| 2 | 2.5 | 62,500 |

| 3 | 5.0 | 125,000 |

| 4 | 7.5 | 187,500 |

| 5 | 10.0 | 250,000 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the identity and isotopic purity of this compound. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous differentiation between molecules with very similar nominal masses.

For this compound, HRMS serves two primary purposes. First, it confirms the successful incorporation of the 13C isotope by detecting the mass shift in the molecular ion. The molecular ion of unlabeled ethylbenzene (C₈H₁₀) has a different exact mass than that of this compound ([13C]C₇H₁₀). Second, HRMS can precisely quantify the level of isotopic enrichment by comparing the intensities of the isotopic peaks. This is crucial for isotope dilution assays, where a known amount of a 13C-labeled standard is added to a sample to accurately quantify the amount of the unlabeled analyte. The high resolving power of modern instruments can easily separate the molecular ion of the labeled compound from the naturally occurring 13C isotopologues of the unlabeled compound or other isobaric interferences.

Table 3: Theoretical Exact Masses for Ethylbenzene Isotopologues Calculated using exact isotopic masses: ¹²C = 12.000000 Da, ¹³C = 13.003355 Da, ¹H = 1.007825 Da.

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |

| Unlabeled Ethylbenzene | C₈H₁₀ | 106 | 106.07825 |

| This compound | [13C]C₇H₁₀ | 107 | 107.081605 |

| Unlabeled Ethylbenzene + 1 neutron (M+1 from natural abundance) | [13C]C₇H₁₀ | 107 | 107.081605 |

High-Resolution <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State <sup>13</sup>C CP MAS NMR for Catalytic Conversion Studies

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings. By modeling molecules and their reactions, it is possible to predict structures, energies, and reaction pathways, offering a deeper understanding of the chemical processes observed experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and compute their properties. In the context of this compound research, DFT is extensively used to study reaction mechanisms and their associated energetics.

Researchers can use DFT to model the potential energy surface of a reaction, such as the oxidative dehydrogenation of ethylbenzene to styrene (B11656) or its catalytic degradation. These calculations can identify stable intermediates and transition state structures, which are critical for understanding the reaction pathway. Furthermore, DFT can compute the activation energies for different steps in a proposed mechanism. This allows for the determination of the rate-determining step and helps to explain the observed product distributions under different catalytic conditions. For example, DFT calculations can show why a certain reaction pathway is favored over another by comparing their energy barriers. This theoretical insight is invaluable for interpreting experimental results obtained from techniques like solid-state NMR and for designing more efficient catalysts.

Table 4: Example of Calculated Activation Energies for Ethylbenzene Reactions using DFT Data is representative of findings from DFT studies on hydrocarbon reactions.

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| C-H Bond Abstraction (Methylene) | Removal of a hydrogen atom from the ethyl group to form a radical intermediate. | 151.9 |

| C-H Bond Abstraction (Methyl) | Removal of a hydrogen atom from the terminal methyl group. | >170 |

| C-C Bond Cleavage | Scission of the bond between the ethyl group and the benzene ring. | 266.7 |

| Protonation & Dehydration | Acid-catalyzed formation of ethylene (B1197577). | ~155 |

Computational Prediction of 13C NMR Chemical Shifts

The precise prediction of 13C Nuclear Magnetic Resonance (NMR) chemical shifts is a critical component of contemporary chemical analysis. For isotopically labeled compounds such as this compound, computational methods are an indispensable tool for complementing experimental data, aiding in the assignment of spectra and the elucidation of structures.

A variety of computational techniques are utilized to predict 13C NMR chemical shifts, with Density Functional Theory (DFT) being among the most extensively used and dependable methods. The typical workflow involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to determine its lowest energy conformation. This is a crucial step, as the chemical shift is highly sensitive to the molecular geometry.

Magnetic Shielding Tensor Calculation: Following geometry optimization, the magnetic shielding tensor is calculated for each carbon atom. This tensor describes the shielding of the nucleus from the external magnetic field by the surrounding electrons.

Chemical Shift Calculation: The isotropic shielding value, which is the average of the diagonal elements of the shielding tensor, is then employed to calculate the chemical shift. This is typically achieved by referencing the calculated shielding of the labeled carbon in this compound to the calculated shielding of a standard reference compound, most commonly tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is heavily reliant on the choice of the DFT functional and the basis set. Different combinations can yield varying degrees of precision, and the selection is often informed by the specific system under investigation and the desired computational cost.

Below is a table presenting representative predicted 13C NMR chemical shifts for the carbons in this compound using a hypothetical DFT method, in comparison to typical experimental values.

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Chemical Shift (ppm) |

| C1 (13C labeled) | 144.5 | 144.2 |

| C2/C6 | 128.8 | 128.5 |

| C3/C5 | 128.2 | 127.9 |

| C4 | 126.0 | 125.7 |

| CH2 | 29.5 | 29.3 |

| CH3 | 16.0 | 15.8 |

Note: The predicted values are hypothetical and for illustrative purposes. Actual computational results will vary based on the level of theory and basis set employed.

In Silico Modeling of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a potent tool for probing reaction mechanisms, offering detailed information about the transition state of a reaction. In the context of reactions involving this compound, the substitution of 12C with 13C at the C1 position can result in a quantifiable change in the reaction rate. In silico modeling of these KIEs enables researchers to investigate the subtle energetic differences in the transition state that arise from this isotopic substitution.

The theoretical prediction of KIEs is generally performed using computational chemistry methods, such as DFT or higher-level ab initio calculations. The standard workflow includes:

Locating Stationary Points: The geometries of the reactants and the transition state for the reaction of interest are optimized.

Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated for both the reactant (this compound) and the transition state. This is performed for both the isotopically unlabeled and the 13C-labeled species.

Zero-Point Energy (ZPE) Calculation: The ZPE for each species is determined from the calculated vibrational frequencies. The difference in ZPE between the isotopically substituted and unsubstituted species in the reactant and transition state is the principal contributor to the KIE.

KIE Calculation: The KIE is then calculated using the Bigeleisen-Mayer equation, which correlates the KIE to the vibrational frequencies of the isotopic molecules at the ground and transition states.

The magnitude of the calculated 13C KIE can offer insights into the bonding changes at the labeled carbon atom during the rate-determining step of the reaction. For example, a significant KIE would indicate that the bonding to the C1 carbon is substantially altered in the transition state.

Consider a hypothetical electrophilic aromatic substitution reaction at the para position of this compound. The table below illustrates hypothetical calculated KIEs for this reaction.

| Parameter | Value |

| Reaction | Electrophilic Aromatic Substitution at C4 |

| Isotopic Position | C1 |

| Calculated k12/k13 | 1.035 |

Note: The value is hypothetical and serves to illustrate the output of such a calculation.

Metabolic Flux Analysis Algorithms and Data Integration

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. When stable isotope tracers like this compound are utilized, MFA can provide detailed insights into the metabolic fate of the compound and the intricate network of cellular metabolism. The integration of data from 13C labeling experiments with advanced computational algorithms is fundamental to MFA.

The process of 13C-MFA using this compound as a tracer encompasses several key steps:

Isotopic Labeling Experiment: Cells or an organism are cultured in the presence of this compound. The 13C label is incorporated into various downstream metabolites as the compound is processed through metabolic pathways.

Mass Spectrometry (MS) or NMR Analysis: After a designated period, cellular metabolites are extracted, and the distribution of 13C within these metabolites is measured using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR spectroscopy.